molecular formula C18H19N2O4P B11401018 Dimethyl 5-(benzylamino)-2-phenyl-1,3-oxazol-4-ylphosphonate

Dimethyl 5-(benzylamino)-2-phenyl-1,3-oxazol-4-ylphosphonate

Cat. No.: B11401018
M. Wt: 358.3 g/mol
InChI Key: VEMCFPVNDMUGAZ-UHFFFAOYSA-N
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Description

Dimethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to carbon, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the desired transformations .

Major Products

Scientific Research Applications

Dimethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which dimethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of the oxazole ring and phosphonate group makes it particularly versatile for various applications .

Properties

Molecular Formula

C18H19N2O4P

Molecular Weight

358.3 g/mol

IUPAC Name

N-benzyl-4-dimethoxyphosphoryl-2-phenyl-1,3-oxazol-5-amine

InChI

InChI=1S/C18H19N2O4P/c1-22-25(21,23-2)18-17(19-13-14-9-5-3-6-10-14)24-16(20-18)15-11-7-4-8-12-15/h3-12,19H,13H2,1-2H3

InChI Key

VEMCFPVNDMUGAZ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NCC3=CC=CC=C3)OC

Origin of Product

United States

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